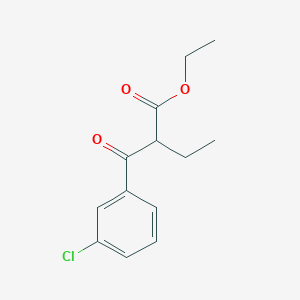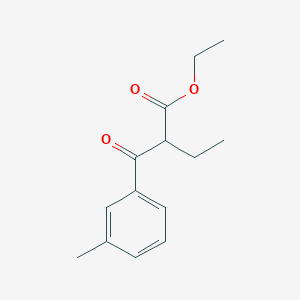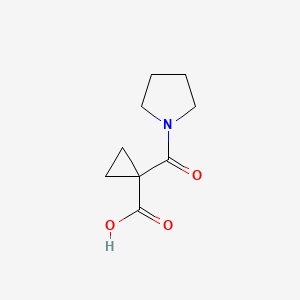
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
説明
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a cyclic amino acid derivative. It has a molecular weight of 183.21 g/mol . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is C9H13NO3 . The InChI code is 1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) .Physical And Chemical Properties Analysis
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 183.21 g/mol .科学的研究の応用
Synthesis and Structural Studies
1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids, also known as alpha-cyclopropyl-beta-homoprolines, have been synthesized through 1,3-dipolar cycloadditions and subsequent rearrangements, showcasing their potential in the formation of cyclic beta-amino acids with high stereocontrol. This process emphasizes the structural diversity achievable with cyclopropane derivatives, contributing to the field of organic synthesis and molecular design (Cordero et al., 2009).
Multicomponent Reactions for Heterocycle Synthesis
The compound plays a role in multicomponent reactions involving carbonyl compounds and cyanoacetic acid derivatives, leading to the synthesis of various carbo- and heterocycles. This underscores its utility in constructing complex molecular architectures, which is crucial for developing new materials and pharmaceuticals (Shestopalov et al., 2008).
N-Cyclopropylation of Cyclic Amides and Azoles
A novel method for the direct transfer of cyclopropyl groups onto nitrogen atoms of heterocycles and amides has been developed, highlighting the compound's role in introducing cyclopropane moieties into nitrogen-containing frameworks. This advancement is significant for medicinal chemistry, where cyclopropanes are valued for their unique properties and stability (Gagnon et al., 2007).
Enantioselective Synthesis of Chiral γ-Lactams
Chiral γ-lactams, which are structurally related to 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid, have been synthesized via enantioselective palladium(0)-catalyzed cyclopropane functionalizations. This method provides a complementary approach to traditional cyclopropanation, expanding the toolkit for synthesizing drug-like molecules with cyclopropane and pyrrolidine motifs (Pedroni & Cramer, 2015).
Development of Synthetic Methodologies
A rapid and high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been established, demonstrating the versatility and synthetic accessibility of cyclopropane-1-carboxamide derivatives. This contributes to the broader field of organic synthesis, providing efficient routes to complex molecules (Zhou et al., 2021).
Safety And Hazards
特性
IUPAC Name |
1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICIQDNYQQBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



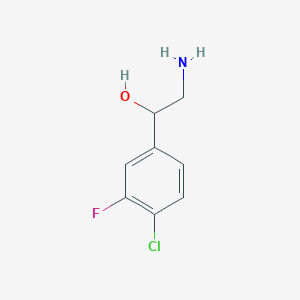
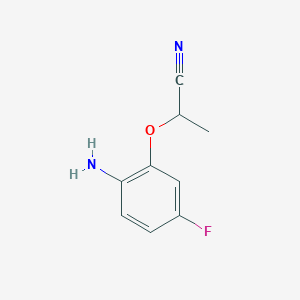
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
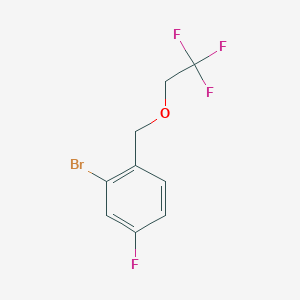
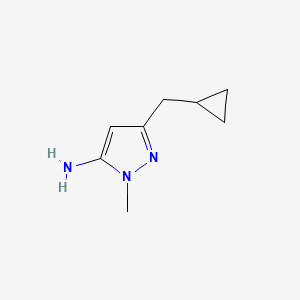
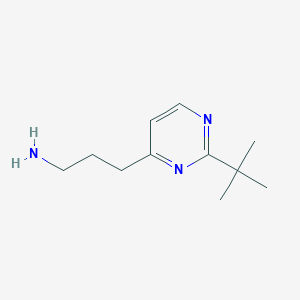
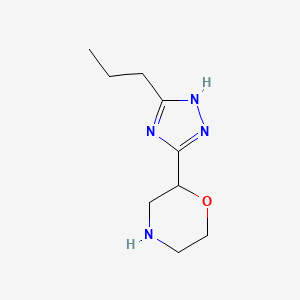

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)
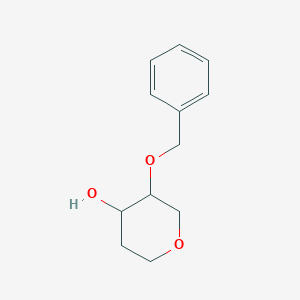
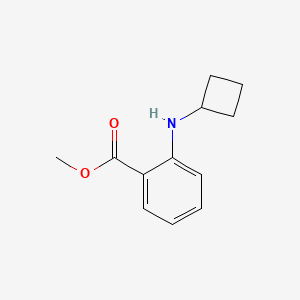
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)
